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Cat. No.: B116583 Get Quote

Introduction
The selective bromination of phenol is a critical transformation in organic synthesis, providing a

versatile intermediate for the production of pharmaceuticals, agrochemicals, and other fine

chemicals. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group,

which can lead to a mixture of mono-, di-, and tri-substituted products.[1][2] Achieving high

selectivity for the para-isomer, 4-bromophenol, over the ortho-isomer and polysubstituted

byproducts like 2,4,6-tribromophenol is a common challenge.[3] This application note provides

a detailed experimental protocol for the selective synthesis of 4-bromophenol from phenol,

focusing on a method that utilizes bromine in a non-polar solvent to maximize the yield of the

desired para-product.

Principle
This protocol employs the electrophilic aromatic substitution reaction of phenol with bromine in

a non-polar solvent, carbon disulfide (CS₂), at a controlled temperature.[4][5][6] The use of a

non-polar solvent helps to moderate the reactivity of the bromine and minimize the formation of

the phenoxide ion, which is highly reactive and prone to polysubstitution, especially in polar

protic solvents like water.[2] By carefully controlling the stoichiometry of the reactants and the

reaction temperature, a high yield of the sterically less hindered para-product can be achieved.
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Material/Reagent Grade Supplier CAS Number

Phenol Reagent Sigma-Aldrich 108-95-2

Bromine ACS Reagent Fisher Scientific 7726-95-6

Carbon Disulfide

(CS₂)
Anhydrous Alfa Aesar 75-15-0

Sodium Bicarbonate Saturated Solution VWR 144-55-8

Sodium Sulfate Anhydrous EMD Millipore 7757-82-6

Diethyl Ether Anhydrous J.T. Baker 60-29-7

Safety Precautions: This experiment should be performed in a well-ventilated fume hood.

Phenol is toxic and corrosive. Bromine is highly corrosive, toxic, and a strong oxidizing agent.

Carbon disulfide is highly flammable and toxic. Appropriate personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all

times.

Experimental Protocol
1. Reaction Setup:

A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-

equalizing dropping funnel, and a reflux condenser.

The outlet of the condenser is connected via tubing to a gas trap containing a solution of

sodium thiosulfate to neutralize the evolved hydrogen bromide (HBr) gas.

The entire apparatus should be assembled in a fume hood.

2. Reaction Procedure:

In the round-bottom flask, dissolve 18.8 g (0.2 mol) of phenol in 100 mL of carbon disulfide.

Cool the solution to 0-5 °C using an ice-water bath.
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In the dropping funnel, place a solution of 32.0 g (0.2 mol) of bromine in 40 mL of carbon

disulfide.

Add the bromine solution dropwise to the stirred phenol solution over a period of

approximately 1-2 hours, maintaining the temperature between 0-5 °C.

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at

the same temperature.

3. Work-up and Isolation:

Slowly pour the reaction mixture into 200 mL of cold water.

Separate the organic layer using a separatory funnel.

Wash the organic layer sequentially with 100 mL of a saturated sodium bicarbonate solution

and then with 100 mL of water.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the carbon disulfide by distillation under atmospheric

pressure. Caution: Use a water bath for heating due to the low boiling point and high

flammability of CS₂.

The crude product is then purified by fractional distillation under reduced pressure to

separate the 4-bromophenol from the ortho-isomer and any unreacted phenol.

4. Product Characterization:

The identity and purity of the 4-bromophenol can be confirmed using techniques such as

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting

point determination.
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Parameter Value

Phenol 18.8 g (0.2 mol)

Bromine 32.0 g (0.2 mol)

Carbon Disulfide 140 mL

Reaction Temperature 0-5 °C

Reaction Time 4 hours

Expected Yield 75-85%

Melting Point of 4-Bromophenol 63-64 °C

Boiling Point of 4-Bromophenol 238 °C

Alternative Protocol
An alternative method for achieving high para-selectivity involves using a liquid ester, such as

ethyl acetate or isopropyl acetate, as the solvent at a temperature between 0 °C and 10 °C.[7]

[8] This method has been reported to yield 4-bromophenol with a purity of 99% and can be a

safer alternative to the use of carbon disulfide.[8]

Experimental Workflow Diagram
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1. Dissolve Phenol in CS₂

2. Cool to 0-5 °C

4. Dropwise Addition of Bromine Solution

3. Prepare Bromine in CS₂ Solution

5. Stir for 2 hours at 0-5 °C

6. Quench with Cold Water

7. Separate Organic Layer

8. Wash with NaHCO₃ and Water

9. Dry with Anhydrous Na₂SO₄

10. Remove Solvent by Distillation

11. Purify by Vacuum Distillation

12. Characterize Product (NMR, IR, MP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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